Trifluoromethanethiol
Overview
Description
Trifluoromethanethiol is an organosulfur compound with the chemical formula CHF₃S. It is characterized by the presence of a trifluoromethyl group (CF₃) attached to a thiol group (SH). This compound is known for its strong odor and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanethiol can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl iodide (CF₃I) with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
CF3I+H2S→CF3SH+HI
Industrial Production Methods: Industrial production of this compound typically involves the use of specialized equipment to handle the toxic and corrosive reagents. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanesulfonic acid (CF₃SO₃H) using strong oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Trifluoromethanesulfonic acid (CF₃SO₃H).
Substitution: Various trifluoromethylthio derivatives depending on the substituent used.
Scientific Research Applications
Trifluoromethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.
Industry: It is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trifluoromethanethiol involves its interaction with various molecular targets. The trifluoromethyl group (CF₃) enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and enzymes. The thiol group (SH) can form covalent bonds with protein thiols, leading to enzyme inhibition or activation.
Comparison with Similar Compounds
Trifluoromethanethiol can be compared with other similar compounds such as:
Methanethiol (CH₃SH): Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethanesulfonic acid (CF₃SO₃H): An oxidized form of this compound with strong acidic properties.
Trifluoromethyl iodide (CF₃I): A precursor in the synthesis of this compound.
Uniqueness: The presence of the trifluoromethyl group (CF₃) in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
trifluoromethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3S/c2-1(3,4)5/h5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLLMKMFWIUACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164218 | |
Record name | Trifluoromethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1493-15-8 | |
Record name | Methanethiol, trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1493-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoromethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoromethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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